molecular formula C8H7N3O6S2 B14245796 [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid CAS No. 256337-41-4

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid

Katalognummer: B14245796
CAS-Nummer: 256337-41-4
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: QAXKSNXUTURFKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid is an organic compound that features a nitrobenzoyl group, a carbamothioyl group, and a sulfamic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles such as amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted thioureas, and various other functionalized compounds depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways and processes within the cell.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide: Similar in structure but with a methyl group instead of a nitro group.

    N-[(4-sulfamoylphenyl)carbamothioyl] amides: Structurally related compounds with sulfamoyl groups.

Uniqueness

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid is unique due to its combination of a nitrobenzoyl group, a carbamothioyl group, and a sulfamic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

256337-41-4

Molekularformel

C8H7N3O6S2

Molekulargewicht

305.3 g/mol

IUPAC-Name

(4-nitrobenzoyl)carbamothioylsulfamic acid

InChI

InChI=1S/C8H7N3O6S2/c12-7(9-8(18)10-19(15,16)17)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,15,16,17)(H2,9,10,12,18)

InChI-Schlüssel

QAXKSNXUTURFKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(=S)NS(=O)(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.